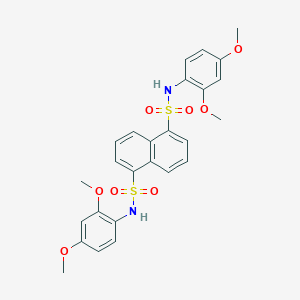
N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide, commonly known as DNDS, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes. DNDS has been used extensively in studies related to cell signaling, cancer, and neurodegenerative diseases.
Applications De Recherche Scientifique
Synthesis and Electrical Conductivity
A study on polymers containing phenylene vinylene units highlighted the electrical conductivity variations with changes in polymer structure, suggesting potential applications in electronics or materials science. The highest conductivity observed was for poly(2,5-dimethoxyphenylene vinylene), indicating the importance of molecular structure in electrical properties (Antoun, Gagnon, Karasz, & Lenz, 1986).
Stability of Aryl Bis(nitrile oxides)
Research into aromatic bis(nitrile oxides) as potential curing agents for sealants demonstrates the chemical versatility and reactivity of compounds related to N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide. These findings can contribute to advancements in material sciences, especially in developing new sealants (Hanhela & Paul, 1989).
Properties of Aromatic Polyethers
The synthesis and analysis of aromatic polyethers containing naphthalene or quinoline units revealed their thermal stability and solubility in organic solvents. Such materials could be useful in high-performance applications requiring materials that withstand high temperatures without degrading (Bottino, Pasquale, Leonardi, & Pollicino, 1995).
Novel Fluorinated Polyimides
A study on fluorinated polyimides derived from bis(ether amine) monomers, including compounds related to the mentioned chemical, demonstrated their potential in creating transparent, flexible films with low moisture absorption and low dielectric constants. These materials are promising for electronic applications where high performance and durability are required (Chung & Hsiao, 2008).
Propriétés
IUPAC Name |
1-N,5-N-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O8S2/c1-33-17-11-13-21(23(15-17)35-3)27-37(29,30)25-9-5-8-20-19(25)7-6-10-26(20)38(31,32)28-22-14-12-18(34-2)16-24(22)36-4/h5-16,27-28H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METYNLDEWZFVTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=C(C=C(C=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-nitro(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B406974.png)
![N-(5-chloro-2-methylphenyl)-4-[(methylsulfonyl)(phenylmethyl)amino]benzamide](/img/structure/B406975.png)
![N-[3,4-bis(methyloxy)phenyl]-2-[{3-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B406976.png)
![2-[4-ethoxy(methylsulfonyl)anilino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B406977.png)
![N-(2,4-dimethoxyphenyl)-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B406979.png)
![N-[2-(benzylsulfanyl)ethyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B406986.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B406987.png)
![N-[3,4-bis(methyloxy)phenyl]-2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]acetamide](/img/structure/B406989.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[4-(1-methylethyl)phenyl]acetamide](/img/structure/B406990.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B406991.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[2-(ethyloxy)phenyl]acetamide](/img/structure/B406993.png)
![N-[2,4-bis(methyloxy)phenyl]-2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]acetamide](/img/structure/B406994.png)
![N-[3-(dimethylamino)propyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B406995.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[5-chloro-2-(methyloxy)phenyl]acetamide](/img/structure/B406997.png)